
(2-Benzyl-3-methylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H18. It is a derivative of benzene, where a benzyl group and a 3-methylbutyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Benzyl-3-methylbutyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 3-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH3CH2CH(CH3)CH2ClAlCl3C6H5CH2CH2CH(CH3)CH3+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzyl-3-methylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive towards oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromic acid (HCrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br) and sulfuric acid (HSO) are used for bromination and sulfonation, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene.
Substitution: Bromobenzene, sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
(2-Benzyl-3-methylbutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of (2-Benzyl-3-methylbutyl)benzene involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The benzylic position is also reactive, allowing for various transformations.
Comparación Con Compuestos Similares
Similar Compounds
Benzene: The simplest aromatic compound, serving as the parent structure.
Toluene: Benzene with a methyl group, known for its solvent properties.
Ethylbenzene: Benzene with an ethyl group, used in the production of styrene.
Cumene: Benzene with an isopropyl group, used in the production of phenol and acetone.
Uniqueness
(2-Benzyl-3-methylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a benzyl group and a 3-methylbutyl group allows for diverse reactivity and applications compared to simpler benzene derivatives.
Propiedades
Número CAS |
824400-87-5 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
(2-benzyl-3-methylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)18(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
Clave InChI |
UFACPBVJALJCIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


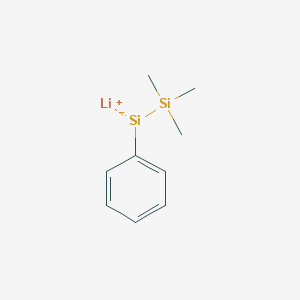

![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
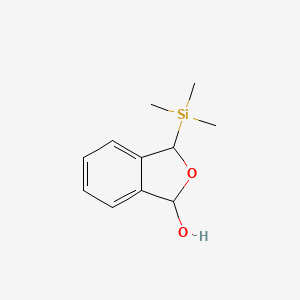
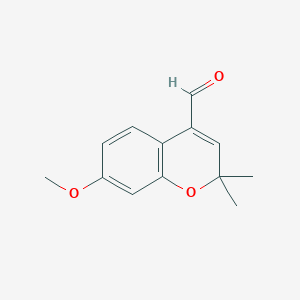
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
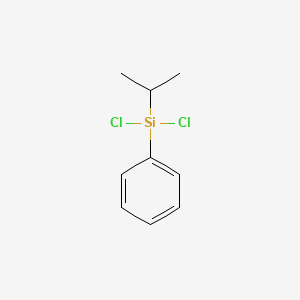
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
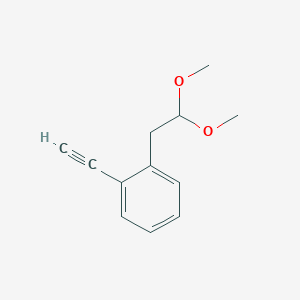
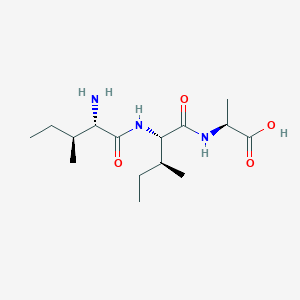
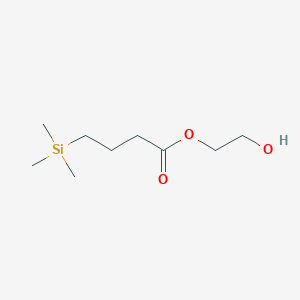
![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)
